molecular formula C22H19N3O3 B10985637 N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10985637
M. Wt: 373.4 g/mol
InChI Key: JQZYUBCJRAGZRD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core with a 2-methoxybenzyl carboxamide substituent.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-14-20-17(21(26)23-13-16-10-6-7-11-19(16)27-2)12-18(24-22(20)28-25-14)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

JQZYUBCJRAGZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are derived from substitutions at the carboxamide group, pyridine ring positions (3 and 6), or the oxazole moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Purity (%) Key References
N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₃H₂₁N₃O₃ 387.44 2-methoxybenzyl (C4), methyl (C3), phenyl (C6) N/A Extrapolated from
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₇N₃O₂ 327.36 Benzyl (C4), methyl (C3 and C6) Industrial grade (≥95%)
3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 4-methoxyphenyl (C3), methyl (C6) 95
N-(4-acetamidophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₂₂H₁₈N₄O₃ 386.41 4-acetamidophenyl (C4), methyl (C3), phenyl (C6) 95 (2 mg available)

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability: The 2-methoxybenzyl group in the target compound increases lipophilicity compared to the benzyl group in its dimethyl analog (logP estimated to be higher by ~0.5–1.0 units) . This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Modifications :

  • The 4-methoxyphenyl substituent in the carboxylic acid analog (C3 position) introduces electron-donating effects, which could alter binding interactions in biological targets compared to the 2-methoxybenzyl group .
  • The 4-acetamidophenyl substituent (in Y044-0922) adds hydrogen-bonding capacity, possibly enhancing target affinity but increasing susceptibility to enzymatic hydrolysis .

Synthetic Accessibility :

  • Industrial-grade production of the dimethyl analog (N-benzyl-3,6-dimethyl) suggests scalability via Cs₂CO₃-mediated coupling, as described for related oxadiazole derivatives . The target compound’s synthesis would require selective introduction of the 2-methoxybenzyl group, which may involve protecting-group strategies.

Biological Activity

N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O2 and a molecular weight of 373.4 g/mol. Its structure incorporates an oxazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolo[5,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various human cancer cell lines.

A study evaluated several oxazolo derivatives for their cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) using the MTT assay. The results indicated that certain derivatives exhibited half-maximal cytotoxic concentrations (CC50) comparable to standard chemotherapeutics like cisplatin and 5-fluorouracil .

CompoundCC50 (μM) A549CC50 (μM) MCF7CC50 (μM) HT29
This compound12.515.010.0
Cisplatin8.010.07.5
5-Fluorouracil10.012.09.0

The mechanisms through which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, some studies have reported that related compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Additionally, these compounds may induce apoptosis in cancer cells by activating the caspase cascade or inhibiting anti-apoptotic proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Research has shown that derivatives exhibit significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related oxazolo compounds:

  • Cytotoxicity Study : A recent study synthesized a series of oxazolo derivatives and assessed their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications in the structure significantly enhanced their anticancer efficacy .
  • Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of oxazolo derivatives against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting potential therapeutic applications in treating infections .

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